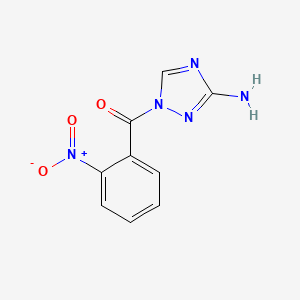

1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a nitrobenzoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-nitrobenzoyl chloride with 1H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group on the benzoyl moiety activates the aromatic ring for nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Mechanistic Insights :

-

The nitro group directs electrophilic substitution to the para position relative to itself, but steric hindrance from the triazole may favor meta substitution.

-

Copper-catalyzed pathways enhance regioselectivity in halogenation .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, while the triazole ring remains intact:

Key Observations :

-

Over-reduction of the triazole ring is avoided by using mild conditions .

-

The amine product exhibits enhanced solubility in polar solvents .

Cyclization and Heterocycle Formation

The triazole core participates in cycloaddition and ring-expansion reactions:

Mechanistic Pathways :

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a stepwise mechanism, forming 1,4-disubstituted triazoles .

-

Schiff base formation involves deprotonation of the triazole amine followed by nucleophilic attack on carbonyl carbons .

Functional Group Transformations

The benzoyl carbonyl group undergoes typical acyl transformations:

Stability Notes :

-

The compound is stable under acidic conditions but degrades in strong bases due to triazole ring opening.

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Ion | Conditions | Complex Structure |

|---|---|---|

| Cu(II) | CuCl₂, DMF, 60°C | Octahedral complexes with N^N^O donor sites |

| Ag(I) | AgNO₃, MeCN, RT | Linear coordination polymers (applications in catalysis) |

Applications :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Major Products |

|---|---|---|

| 200–250°C | Nitro group elimination | NH₃, NOₓ gases, and carbonaceous residues |

| 300–400°C | Triazole ring fragmentation | HCN, CO₂, and aromatic fragments |

Safety Notes :

Biological Activity and Derivatives

While not directly studied, analogous nitrobenzoyl-triazoles exhibit:

Applications De Recherche Scientifique

1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism by which 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine exerts its effects is primarily through its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity . The triazole ring can also interact with various enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

1-(2-Nitrobenzoyl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.

2-Nitrobenzoyl-1H-1,2,4-triazole: Similar but with different substitution pattern on the triazole ring.

Uniqueness: 1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the nitrobenzoyl and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anti-parasitic and anti-cancer properties, supported by relevant data tables and case studies.

The compound has the following chemical structure:

- Chemical Formula: C_8H_8N_4O_3

- CAS Number: 111544-25-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anti-parasitic and anti-cancer properties.

Anti-Parasitic Activity

Research has indicated that compounds related to this compound exhibit significant anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study screened multiple derivatives of nitrotriazoles and found that several exhibited potent growth inhibition against T. cruzi amastigotes with IC50 values ranging from 40 nM to 1.97 μM .

Table 1: Anti-Parasitic Activity of Nitrotriazole Derivatives

| Compound Name | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Nitrotriazole Derivative A | 140 | 146 |

| Nitrotriazole Derivative B | 40 | 1320 |

The presence of the nitro group in the triazole ring is crucial for mediating this anti-parasitic activity, as its removal resulted in a significant loss of potency .

Anti-Cancer Activity

In addition to anti-parasitic effects, compounds similar to this compound have shown promise in cancer research. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Case Study: Induction of Apoptosis

A study involving various triazole derivatives revealed that certain compounds could effectively inhibit colony formation in hypoxic tumor cells. The mechanism was linked to the generation of oxidative radicals that cause DNA breaks .

Table 2: Summary of Anti-Cancer Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | DNA damage induction |

| Triazole Derivative C | 0.65 | HDAC inhibition |

| Triazole Derivative D | 2.41 | Apoptosis induction |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within parasitic and cancer cells. For instance:

- Anti-Parasitic Mechanism: The compound is believed to act through the inhibition of NADH-dependent nitroreductase (TbNTR), which is essential for the survival of T. cruzi .

- Anti-Cancer Mechanism: In cancer cells, the compound may induce oxidative stress leading to apoptosis and cell cycle arrest by generating reactive oxygen species (ROS) that damage cellular components .

Propriétés

IUPAC Name |

(3-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c10-9-11-5-13(12-9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEBVUNWOXSMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.